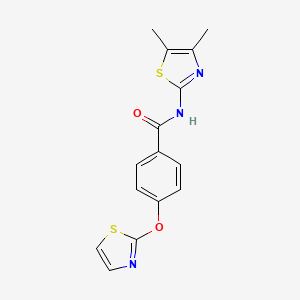

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring dual thiazole moieties: a 4,5-dimethyl-substituted thiazole attached via an amide bond and a thiazol-2-yloxy group at the para position of the benzene ring. This structural motif is significant in medicinal chemistry due to the thiazole ring’s role in enhancing bioavailability and interacting with biological targets such as enzymes and receptors . The synthesis of such compounds typically involves nucleophilic substitution or amide coupling reactions, as seen in related derivatives .

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-14(17-9)18-13(19)11-3-5-12(6-4-11)20-15-16-7-8-21-15/h3-8H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXDHDNTKCMJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Coupling Reactions: The coupling of the thiazole ring with the benzamide moiety can be carried out using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.

Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Antiviral Properties

Research has indicated that thiazole derivatives exhibit promising antiviral activity. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has been studied for its effectiveness against several viral strains.

Case Studies:

- A study demonstrated that thiazole derivatives can inhibit the replication of viruses such as HIV and hepatitis C. The compound showed an ability to inhibit NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication .

- In vitro studies revealed that certain thiazole compounds possess EC50 values in the micromolar range against yellow fever virus and dengue virus, indicating their potential as antiviral agents .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. The structural characteristics of this compound suggest it may interact with cellular pathways involved in cancer progression.

Research Findings:

- Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

- A derivative with a similar thiazole structure was reported to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific types of cancer .

Key Mechanisms:

- Enzyme Inhibition: The compound likely inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Cell Cycle Arrest: Research indicates that thiazole derivatives can cause cell cycle arrest at various phases, preventing cancer cell division .

Structure–Activity Relationship (SAR)

The effectiveness of this compound is influenced by its chemical structure.

| Structural Feature | Effect on Activity |

|---|---|

| Dimethyl groups on thiazole ring | Enhance lipophilicity and cellular uptake |

| Benzamide moiety | Contributes to binding affinity with target proteins |

| Thiazole linkage | Influences interaction with viral enzymes |

Research Opportunities:

- Clinical Trials: Investigating the efficacy and safety of this compound in human trials for antiviral and anticancer therapies.

- Combination Therapies: Exploring synergistic effects with existing antiviral and anticancer drugs.

- Structural Modifications: Developing analogs to enhance potency and reduce toxicity.

Mécanisme D'action

The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

Comparison :

Key Findings :

- Thiazole-containing benzamides exhibit broad bioactivity, with enzyme inhibition being a common mechanism .

- The 4,5-dimethylthiazole group in the target compound may enhance metabolic stability compared to unsaturated analogs .

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR :

Computational and Crystallographic Insights

Activité Biologique

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 285.36 g/mol. The compound features a thiazole ring and a benzamide moiety that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃OS |

| Molecular Weight | 285.36 g/mol |

| LogP | 2.52 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to alterations in metabolic pathways.

- Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing cellular responses.

- Pathway Modulation : The compound could affect various signaling pathways within cells, leading to changes in cell function and behavior.

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against resistant strains of bacteria and fungi .

- Antiviral Properties : Thiazole derivatives have been explored for their antiviral activities. Some studies suggest that compounds in this class can inhibit viral replication by targeting viral polymerases .

- Anticancer Effects : Preliminary data suggest that thiazole-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was found to be crucial for its efficacy .

- Antiviral Activity Assessment : Another research article reported that thiazole derivatives showed significant inhibition of Hepatitis C Virus (HCV) replication in vitro, indicating their potential as antiviral agents .

Q & A

Q. What are the standard synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide?

The synthesis typically involves coupling reactions between substituted thiazole amines and benzoyl derivatives. For example:

- Step 1: React 4-(1,3-thiazol-2-yloxy)benzoyl chloride with 4,5-dimethyl-1,3-thiazol-2-amine in pyridine under reflux. The reaction is monitored via TLC, and the product is purified by recrystallization (e.g., from methanol) .

- Alternative Method: Use a benzaldehyde derivative in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation .

Key Considerations:

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopic Analysis:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions with bond lengths ~2.8–3.0 Å) .

- Purity Validation: Elemental analysis (C, H, N, S) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?

Use graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bonds into patterns (e.g., chains, rings). For example:

Q. What computational methods are recommended for refining crystal structures of this compound?

Q. How can bioactivity against PFOR (pyruvate:ferredoxin oxidoreductase) or mitotic pathways be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.